molecular formula C9H10OS B3229534 3-Methyl-5-(methylthio)benzaldehyde CAS No. 1289089-92-4

3-Methyl-5-(methylthio)benzaldehyde

Cat. No.: B3229534
CAS No.: 1289089-92-4
M. Wt: 166.24 g/mol
InChI Key: KCRCLDWMURVVNB-UHFFFAOYSA-N
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Description

3-Methyl-5-(methylthio)benzaldehyde is an organic compound with the molecular formula C9H10OS and a molecular weight of 166.24 g/mol . It is characterized by a benzaldehyde core substituted with a methyl group at the third position and a methylthio group at the fifth position. This compound is used in various chemical syntheses and research applications due to its unique structural properties.

Scientific Research Applications

3-Methyl-5-(methylthio)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Medicine: Research into its derivatives has shown potential for developing new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action for the synthesis of 3-Methyl-5-(methylthio)benzaldehyde involves the use of a stable aluminum hemiaminal as a tetrahedral intermediate . This protects a latent aldehyde, making it suitable for subsequent cross-coupling with organometallic reagents .

Safety and Hazards

The safety information for 3-Methyl-5-(methylthio)benzaldehyde includes several hazard statements: H315, H319, H335 . These indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P305, P351, P338 , which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and in case of contact with eyes, rinse cautiously with water for several minutes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-(methylthio)benzaldehyde can be achieved through several methods. One common approach involves the nitration of a precursor compound, followed by reduction and subsequent functional group transformations . Another method employs a two-step, one-pot reduction and cross-coupling procedure, which utilizes a stable aluminum hemiaminal as an intermediate . This method is advantageous due to its efficiency and the stability of the intermediate, which facilitates subsequent reactions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow similar principles to laboratory-scale syntheses, with adjustments for scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-(methylthio)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The methylthio group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as thiols and amines can be used under appropriate conditions to substitute the methylthio group.

Major Products Formed

    Oxidation: 3-Methyl-5-(methylthio)benzoic acid.

    Reduction: 3-Methyl-5-(methylthio)benzyl alcohol.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-5-(methylthio)benzaldehyde is unique due to the presence of both a methyl and a methylthio group on the benzaldehyde core. This dual substitution pattern imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis and a subject of interest in various research fields.

Properties

IUPAC Name

3-methyl-5-methylsulfanylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10OS/c1-7-3-8(6-10)5-9(4-7)11-2/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCRCLDWMURVVNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)SC)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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